molecular formula C9H16N2O B136990 3,5-Diisopropylisoxazol-4-amine CAS No. 134651-05-1

3,5-Diisopropylisoxazol-4-amine

Cat. No.: B136990
CAS No.: 134651-05-1
M. Wt: 168.24 g/mol
InChI Key: HPEHRWPQJJSKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diisopropylisoxazol-4-amine is a heterocyclic compound featuring an isoxazole ring substituted with two isopropyl groups at positions 3 and 5 and an amine group at position 2. This structure confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry and materials science. The bulky isopropyl substituents significantly influence its reactivity, solubility, and interaction with biological targets compared to analogs with smaller substituents (e.g., methyl groups).

Properties

CAS No.

134651-05-1

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3,5-di(propan-2-yl)-1,2-oxazol-4-amine

InChI

InChI=1S/C9H16N2O/c1-5(2)8-7(10)9(6(3)4)12-11-8/h5-6H,10H2,1-4H3

InChI Key

HPEHRWPQJJSKAA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=NO1)C(C)C)N

Canonical SMILES

CC(C)C1=C(C(=NO1)C(C)C)N

Synonyms

4-Isoxazolamine,3,5-bis(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,5-diisopropylisoxazol-4-amine with two closely related analogs: 3,5-dimethylisoxazol-4-amine and 3-methyl-5-isopropylisoxazol-4-amine . Key differences arise from substituent bulkiness, electronic effects, and synthetic accessibility.

Structural and Steric Effects

  • This compound : The isopropyl groups introduce substantial steric hindrance, reducing nucleophilic reactivity at the amine site. This bulkiness may also impede interactions with enzymes or receptors in biological systems.
  • 3,5-Dimethylisoxazol-4-amine : Smaller methyl groups minimize steric effects, enabling higher reactivity in coupling reactions (e.g., amide bond formation, as seen in ) .
  • 3-Methyl-5-isopropylisoxazol-4-amine : A hybrid structure balancing moderate steric effects and reactivity.

Physicochemical Properties

Property This compound 3,5-Dimethylisoxazol-4-amine 3-Methyl-5-isopropylisoxazol-4-amine
Molecular Weight (g/mol) ~196.3 ~140.2 ~168.3
LogP (Predicted) ~3.2 ~1.8 ~2.5
Solubility (DCM) Moderate High Moderate-High
Melting Point (°C) Not reported 145–148 (literature) Not reported
  • Thermal Stability : Methyl-substituted analogs exhibit higher crystallinity and melting points due to reduced steric disruption of packing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.